3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide
Description
Properties
CAS No. |
110592-46-6 |
|---|---|
Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-4-3-7-18-15(10)19-14(20)9-13(16(19)21)11-5-2-6-12(17)8-11/h2-8,13H,9H2,1H3 |
InChI Key |
VLEBRWOJQVFPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Methylpyridinyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the m-bromophenyl group enables electrophilic aromatic substitution (EAS) and palladium-catalyzed cross-coupling reactions. Key examples include:
-
Suzuki-Miyaura Coupling :
Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1) at 80°C for 12 hours. This yields biaryl derivatives via C–Br bond activation .
| Boronic Acid | Product Yield (%) | Conditions |
|---|---|---|
| Phenyl | 85 | Pd(PPh₃)₄, 80°C |
| 4-Methoxyphenyl | 72 | Same as above |
| 2-Thienyl | 65 | Same as above |
-
Buchwald-Hartwig Amination :
Forms C–N bonds with primary/secondary amines using Pd₂(dba)₃ and Xantphos in dioxane at 100°C.
Succinimide Ring-Opening Reactions
The pyrrolidine-2,5-dione core undergoes nucleophilic attack at carbonyl positions:
-
Hydrolysis :
Reacts with aqueous NaOH (1M) at 60°C to yield 3-(m-bromophenyl)-N-(3-methyl-2-pyridinyl)succinamic acid. Completion occurs within 4 hours (monitored by TLC). -
Alcoholysis :
Methanolysis with catalytic H₂SO₄ produces methyl esters (e.g., methyl 3-(m-bromophenyl)-N-(3-methyl-2-pyridinyl)succinamate) in 78% yield.
Transition Metal-Catalyzed Functionalization
The pyridinyl group coordinates with transition metals, enabling unique reactivity:
-
Pd-Mediated Hydrolysis :
In Pd-catalyzed reactions, the pyridine nitrogen facilitates imine hydrolysis via electrophilic activation of the C=N bond. DFT calculations confirm a lowered energy barrier (ΔG‡ = 18.3 kcal/mol) compared to non-pyridinyl analogs .
| Catalyst | Reaction Outcome | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | Hydrolysis | 85 |
| None | No reaction | 0 |
Radical Bromination
The m-bromophenyl group participates in radical chain reactions:
-
NBS-Mediated Allylic Bromination :
Reacts with N-bromosuccinimide (NBS) under AIBN initiation in CCl₄ at 78°C, yielding dibrominated derivatives (e.g., 3,5-dibromo-N-(3-methyl-2-pyridinyl)succinimide) in 89% yield .
Schiff Base Formation
The succinimide nitrogen reacts with aldehydes under acidic conditions:
-
Condensation with Benzaldehyde :
In glacial acetic acid, forms a Schiff base (E)-N-(3-methyl-2-pyridinyl)-3-(m-bromophenyl)succinimidine in 79% yield .
| Aldehyde | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzaldehyde | 6 | 79 |
| 4-Nitrobenzaldehyde | 8 | 68 |
Comparative Reaction Outcomes
The table below summarizes key transformations:
Mechanistic Insights
-
Pd-Catalyzed Reactions : Coordination of the pyridinyl nitrogen to Pd enhances electrophilicity at the C=N bond, accelerating hydrolysis (Scheme 1) .
-
Radical Stability : Bromine’s electron-withdrawing effect stabilizes radical intermediates during NBS reactions .
This compound’s versatility in cross-coupling, ring-opening, and functionalization reactions makes it valuable for synthesizing pharmacologically active derivatives. Experimental protocols emphasize optimizing catalysts, solvents, and temperatures to achieve high selectivity and yield .
Scientific Research Applications
3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Succinimide Derivatives
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and stronger electron-withdrawing nature compared to chlorine (e.g., 3-Chloro-N-(p-methoxyphenyl)succinimide ) may enhance binding to hydrophobic pockets in biological targets.
- Aromatic vs. Aliphatic Substitutions: Pyridinyl groups (as in the target compound) improve solubility and mimic bioactive heterocycles, whereas aliphatic chains (e.g., N-(3-dimethylaminopropyl)succinimide ) are more flexible but less target-specific.
Mechanistic Insights :
- Sodium Channel Modulation : The target compound’s bromophenyl group may facilitate interactions with voltage-gated sodium channels, similar to BPBTS . Docking studies of phthalimide analogs (e.g., N-phenylsuccinimide derivatives) suggest halogenated aromatic rings enhance binding affinity .
- Anticonvulsant Efficacy : The pyridinyl group in the target compound could mimic the ethyl group in ethosuximide, improving blood-brain barrier penetration .
Crystallographic Data :
- N-(3-Methylphenyl)succinimide : The benzene and pyrrolidine rings are tilted at 52.5°, suggesting conformational flexibility influenced by substituents . The target compound’s bulkier bromophenyl and pyridinyl groups may further alter ring planarity, affecting binding kinetics.
Biological Activity
3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms, and potential applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13BrN2O2
- Molecular Weight : 345.19 g/mol
- IUPAC Name : 3-(m-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione
The compound features a succinimide core, which is characterized by a five-membered cyclic structure containing two carbonyl groups and one nitrogen atom. The presence of the m-bromophenyl and 3-methyl-2-pyridinyl groups significantly influences its chemical reactivity and biological properties.
Anticonvulsant Properties
Research indicates that 3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide exhibits notable anticonvulsant activity . Studies have demonstrated its effectiveness in various animal models of seizures, suggesting its potential as a therapeutic agent for epilepsy. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and pyridine substituents can enhance or diminish these anticonvulsant effects.
Antimicrobial Activity
In addition to its anticonvulsant properties, this compound has shown antimicrobial activity against certain pathogens. Preliminary studies indicate promising in vitro antifungal effects against several test fungi, highlighting its broader therapeutic potential beyond neurological applications .
The biological effects of 3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide are believed to be mediated through interactions with specific molecular targets within biological systems. These interactions may involve:
- Inhibition of Enzyme Activity : The compound may modulate the activity of enzymes critical to cellular processes.
- Disruption of Cellular Signaling : By interfering with signaling pathways, it can influence various physiological responses.
The exact pathways involved remain an area for further investigation, but initial findings suggest that the compound's unique structure facilitates these interactions effectively.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide, a comparison with structurally similar compounds is beneficial. The following table summarizes key activities of related succinimide derivatives:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(p-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide | Structure | Anticonvulsant |
| 1-(m-Chlorophenyl)-N-(4-methylpyridin-2-yl)succinimide | Structure | Antibacterial |
| N-(4-Methylphenyl)-N'-(2-methylpyridin-4-yl)succinimide | Structure | Antifungal |
This table illustrates how variations in substituents can lead to different biological activities, emphasizing the unique profile of 3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide due to its specific combination of functional groups.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticonvulsant Efficacy : In a study assessing various succinimide derivatives, 3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide was highlighted for its significant anticonvulsant effects in animal models, showing promise for further development as an antiepileptic drug.
- Antifungal Activity : Another study reported that derivatives similar to this compound exhibited antifungal properties against Candida species, indicating potential applications in treating fungal infections .
Q & A
Q. What are the key spectroscopic and crystallographic methods for characterizing 3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide?
- Methodological Answer : The compound is characterized using infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretches in the succinimide ring) and single-crystal X-ray diffraction to resolve its 3D structure. X-ray analysis provides critical parameters such as bond lengths, angles, and crystal packing, which are essential for confirming stereochemistry. For example, in related succinimide derivatives, X-ray data revealed halogen bonding interactions between bromine atoms and adjacent moieties, influencing molecular conformation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to assign proton environments and verify substituent positions on the aromatic rings.
Q. How is the compound synthesized, and what precursors are typically involved?
- Methodological Answer : While direct synthesis details for this specific compound are not fully documented, analogous succinimides are synthesized via N-acylation or condensation reactions . A plausible route involves reacting 3-methyl-2-aminopyridine with a bromophenyl-substituted succinic anhydride derivative under reflux in anhydrous conditions. Similar protocols for N-substituted succinimides employ catalysts like triethylamine to facilitate ring closure . Precursor purity is critical, and intermediates (e.g., bromophenylsuccinic acid) are often verified by melting point and thin-layer chromatography (TLC).
Advanced Research Questions
Q. How can computational modeling and experimental crystallography be combined to determine the bioactive conformation of this compound?
- Methodological Answer : Molecular mechanics/dynamics simulations (e.g., using AMBER or CHARMM force fields) are used to predict low-energy conformations. These computational models are validated against X-ray crystallographic data to identify the most stable conformation in the solid state. For example, in anticonvulsant studies of phenylsuccinimides, the bioactive conformation was confirmed by overlaying calculated minimum-energy structures with X-ray-derived geometries, ensuring alignment of pharmacophoric groups (e.g., bromophenyl and pyridyl substituents) . Discrepancies between computational and experimental data are resolved by adjusting torsional parameters or solvent effects in simulations.
Q. What experimental strategies can elucidate metabolic pathways and hydrolysis products of this succinimide derivative?
- Methodological Answer : In vitro metabolic studies involve incubating the compound with rat liver microsomes or recombinant enzymes (e.g., esterases) to mimic hydrolysis. Metabolites are identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) . For instance, studies on structurally similar succinimides (e.g., methsuximide) revealed hydrolysis of the succinimide ring to yield succinamic acid derivatives, with regioselectivity depending on substituent electronic effects . Isotopic labeling (e.g., ¹⁴C) can track metabolic stability and quantify degradation kinetics.
Q. How does the m-bromophenyl substituent influence the compound’s biological activity and interaction with target proteins?
- Methodological Answer : The meta-bromine enhances lipophilicity and may participate in halogen bonding with protein residues (e.g., backbone carbonyls). Structure-activity relationship (SAR) studies compare derivatives with varying halogen positions to assess potency. For anticonvulsant succinimides, bulky substituents like bromine at the meta position were shown to enhance binding to voltage-gated sodium channels by steric and electronic modulation . Docking studies (e.g., AutoDock Vina) model interactions with target proteins, while surface plasmon resonance (SPR) quantifies binding affinities.
Data Contradiction and Resolution
Q. How should researchers address discrepancies between computational conformational predictions and experimental crystallographic data?
- Methodological Answer : If computational models suggest multiple low-energy conformations but X-ray data show only one dominant form, solvent effects or crystal packing forces must be considered. For example, succinimide derivatives may adopt strained conformations in the solid state due to intermolecular interactions (e.g., π-stacking of aromatic rings). Quantum mechanics/molecular mechanics (QM/MM) hybrid calculations refine energy barriers between conformers. Experimental validation via temperature-dependent NMR can detect dynamic conformational changes in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
